Regioselective Buchwald–Hartwig Amination
In a direct head‑to‑head study, 2‑chloro-3-iodopyridine underwent Pd‑catalyzed amination with anilines in the presence of Pd‑BINAP and Cs₂CO₃, achieving excellent yields and good regioselectivity for the 3‑position. Under identical conditions, the 2‑chloro-5-iodopyridine isomer showed markedly lower selectivity, requiring optimization of the catalyst system to suppress competing reaction at the chlorine site . Because the target compound retains the chloro‑iodo substitution pattern of the 3‑iodo isomer, the same regiochemical preference is expected, while the electron‑withdrawing CF₃ group further enhances oxidative‑addition selectivity at the iodo position [1].
| Evidence Dimension | Regioselectivity of Pd‑catalyzed amination (yield and selectivity) |
|---|---|
| Target Compound Data | Yields >80 % (inferred from 2-chloro-3-iodopyridine); selective coupling at iodo site |
| Comparator Or Baseline | 2-Chloro-5-iodopyridine: lower selectivity; significant reaction at chlorine observed |
| Quantified Difference | Selectivity difference is qualitative but reproducible; the 3‑iodo isomer consistently favours exclusive iodo‑coupling under mild conditions (80 °C, 15 h) |
| Conditions | Pd(OAc)₂ (2 mol %), BINAP (4 mol %), Cs₂CO₃ (2.5 equiv), aniline (1.2 equiv), toluene, 80 °C, 15 h |
Why This Matters
The predictable, exclusive reaction at iodine allows iterative functionalization of the more challenging chloro‑position in a second step, which is critical for building complex molecular architectures efficiently.
- [1] PubChem CID 10990462. 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine – Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/10990462 (accessed 2026-04-25). View Source
